molecular formula C23H32N6O5S B589127 Hydroxy Vardenafil-d8 CAS No. 1329612-34-1

Hydroxy Vardenafil-d8

Cat. No.: B589127
CAS No.: 1329612-34-1
M. Wt: 512.655
InChI Key: KZFHUILKKFVOMB-PMCMNDOISA-N
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Description

Hydroxy Vardenafil-d8 is a deuterated analog of vardenafil, a phosphodiesterase-5 (PDE5) inhibitor used primarily to treat erectile dysfunction. This compound incorporates eight deuterium atoms (d8) into its structure, replacing hydrogen atoms at specific positions. The molecular formula is C₂₃H₂₄D₈N₆O₅S, with a molecular weight of 512.65 g/mol . Deuterated analogs like this compound are critical in analytical chemistry as internal standards for quantifying vardenafil and its metabolites in biological matrices via LC-MS/MS, ensuring precision by minimizing isotopic interference .

Properties

CAS No.

1329612-34-1

Molecular Formula

C23H32N6O5S

Molecular Weight

512.655

IUPAC Name

2-[2-ethoxy-5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2

InChI Key

KZFHUILKKFVOMB-PMCMNDOISA-N

SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C

Synonyms

2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-(piperazinyl-d8)]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one;  4-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-_x000B_propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-1-(piperazine-d8)et

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydroxy Vardenafil-d8 belongs to a family of vardenafil derivatives and isotopologues. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Molecular Comparison of Vardenafil Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use
This compound C₂₃H₂₄D₈N₆O₅S 512.65 Deuterated hydroxyethyl-piperazinyl group Internal standard for LC-MS/MS quantification
Vardenafil C₂₃H₃₂N₆O₄S 488.62 Parent compound; non-deuterated Therapeutic use for erectile dysfunction
N-Desethyl Vardenafil-d8 C₂₁H₂₀D₈N₆O₄S 468.60 Lacks ethyl group; deuterated Reference standard for metabolite studies
Hydroxythiovardenafil-d8 C₂₃H₂₄D₈N₆O₄S₂ 528.72 Thione substitution at triazine ring Adulterant identification in herbal products
Propoxy-Vardenafil C₂₄H₃₄N₆O₄S 502.64 Propoxy group at phenyl ring Found as an unapproved adulterant

Role in Quantitative Analysis

This compound is indispensable in pharmacokinetic studies. For example, a validated LC-MS/MS method uses this compound as an internal standard to quantify vardenafil in biological specimens with >98% accuracy, leveraging its isotopic stability to differentiate from endogenous metabolites . In contrast, non-deuterated analogs like Propoxy-Vardenafil are often detected as adulterants in dietary supplements, requiring distinct analytical protocols for identification .

Metabolic Stability and Deuterium Effects

Deuteration at specific positions (e.g., hydroxyethyl-piperazinyl group) enhances metabolic stability by slowing hepatic oxidation, a property absent in non-deuterated analogs like Hydroxythiovardenafil-d8. This stability reduces interferences in mass spectrometry, improving detection limits for vardenafil in plasma .

Comparative Pharmacological Activity

Structural analogs like Propoxy-Vardenafil show reduced selectivity for PDE5, increasing risks of off-target effects in unregulated products .

Q & A

Q. How can researchers leverage deuterium’s kinetic isotope effect to enhance this compound’s metabolic stability in preclinical models?

  • Methodological Answer : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs in liver microsomes. Focus on deuteration at labile positions (e.g., methyl groups). Validate findings using in vivo pharmacokinetic studies with repeated dosing to assess accumulation potential .

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